N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
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Description
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O5S and its molecular weight is 363.35. The purity is usually 95%.
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Biological Activity
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a furan carboxamide backbone and an oxadiazole moiety. The presence of the 5-methylisoxazole group is particularly noteworthy due to its known bioactivity.
Molecular Formula
- Molecular Formula : C16H19N5O3S
- Molecular Weight : 361.42 g/mol
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler precursors through multi-step reactions that include condensation and cyclization processes. Detailed synthetic pathways can be found in various studies focusing on oxadiazole derivatives and their modifications .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-((5-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl)-1,3,4-oxadiazol have shown promising activity against Mycobacterium tuberculosis , particularly in strains resistant to standard treatments .
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
Oxadiazole Derivative A | Anti-tubercular | 0.25 | |
Oxadiazole Derivative B | Anti-tubercular | 0.30 |
Anti-inflammatory Activity
In addition to antimicrobial properties, certain derivatives of this compound have demonstrated anti-inflammatory effects. For example, studies have shown that specific oxadiazole derivatives exhibit significant inhibition in carrageenan-induced edema models, suggesting potential applications in treating inflammatory diseases .
Compound | Activity | Test Model | Reference |
---|---|---|---|
Compound 2d | Anti-inflammatory | Carrageenan-induced rat paw edema | |
Compound 4b | Anti-inflammatory | Carrageenan-induced rat paw edema |
Anticancer Activity
Recent investigations into the anticancer properties of oxadiazole derivatives reveal that they may inhibit various cancer cell lines. For instance, some compounds have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values in the nanomolar range .
The biological activity of N-((5-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl)-1,3,4-oxadiazol is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Certain derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in inflammatory responses or cancer cell proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Study on Anti-Tubercular Activity : A series of oxadiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, the most potent compounds exhibited MIC values as low as 0.25 µg/mL .
- Anti-inflammatory Screening : In a study evaluating various oxadiazole compounds for anti-inflammatory activity using the carrageenan model, compounds 2d and 4b showed significant reduction in paw edema compared to control groups .
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S/c1-8-5-10(19-24-8)16-11(20)7-25-14-18-17-12(23-14)6-15-13(21)9-3-2-4-22-9/h2-5H,6-7H2,1H3,(H,15,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEZHOYMFYIQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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